Biocatalytic Resolution: Superior Enantioselectivity for (S)-3-Benzyloxy-1,2-propanediol Synthesis
In the kinetic resolution of racemic benzyl glycidyl ether (BGE) using the recombinant epoxide hydrolase Ylehd, the enzyme exhibits a strong (S)-selectivity. The conversion of BGE to (S)-3-benzyloxy-1,2-propanediol occurs with a high enantiomeric excess of 95% ee for the diol product within 20 minutes, while the unreacted (R)-BGE is retained [1]. This is in stark contrast to the performance of marine fungal whole-cell systems (e.g., Aspergillus sydowii Gc12), which yield the same diol with an ee of less than 10%, demonstrating the specific advantage of using the (S)-enantiomer in combination with optimized biocatalysts for high-purity production [2].
| Evidence Dimension | Enantiomeric excess (ee) of (S)-3-benzyloxy-1,2-propanediol produced via biocatalytic resolution |
|---|---|
| Target Compound Data | 95% ee (produced from BGE using Ylehd enzyme) |
| Comparator Or Baseline | <10% ee (produced from BGE using Aspergillus sydowii Gc12 whole cells) |
| Quantified Difference | At least 85% absolute improvement in ee |
| Conditions | Enzymatic hydrolysis of racemic benzyl glycidyl ether (BGE); Ylehd epoxide hydrolase (recombinant from Yarrowia lipolytica) at 20 min; Aspergillus sydowii Gc12 whole cells |
Why This Matters
This 95% ee value validates the (S)-enantiomer as a key intermediate for high-purity pharmaceutical synthesis, where stereochemical purity is directly linked to drug efficacy and safety.
- [1] Bendigiri, C., Zinjarde, S., & RaviKumar, A. (2018). Evaluating Ylehd, a recombinant epoxide hydrolase from Yarrowia lipolytica as a potential biocatalyst for the resolution of benzyl glycidyl ether. RSC Advances, 8, 12918-12926. View Source
- [2] Martins, M. P., et al. (2011). Marine fungi Aspergillus sydowii and Trichoderma sp. catalyze the hydrolysis of benzyl glycidyl ether. Marine Biotechnology, 13(2), 314-320. View Source
